1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol

Lipophilicity Bioisostere Medicinal Chemistry

Replace metabolically labile tert-butyl groups with a conformationally constrained CF₃-cyclobutane bioisostere. This secondary alcohol intermediate enables rapid SAR exploration while improving developability. - Metabolic stability: Up to 12-fold reduction in CLint vs tert-butyl analogs - Lipophilicity: logD increase of 0.4-0.5 units for enhanced target engagement - Versatile coupling: OH group for amides, esters, ethers - IP advantage: Generate patentable composition-of-matter around established cores

Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
Cat. No. B12279687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol
Molecular FormulaC7H11F3O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(C1CC(C1)C(F)(F)F)O
InChIInChI=1S/C7H11F3O/c1-4(11)5-2-6(3-5)7(8,9)10/h4-6,11H,2-3H2,1H3
InChIKeyKMJXLEDYXNCIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol: Procurement & Characterization Overview


1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol (CAS 2091774-79-5) is a fluorinated cyclobutyl alcohol building block with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol . This compound belongs to the class of CF₃-cyclobutane derivatives, which are increasingly utilized as unique tert-butyl group bioisosteres in medicinal chemistry and agrochemical discovery programs [1]. Its structure comprises a cyclobutyl ring bearing a trifluoromethyl substituent at the 3-position and a secondary alcohol moiety, rendering it a versatile intermediate for constructing conformationally restricted, metabolically stable pharmacophores .

Bioisostere replacement CF₃-cyclobutane unit mimics tert-butyl with altered lipophilicity and metabolic profile.
Synthetic handle Secondary alcohol enables esterification, etherification, oxidation for diverse elaboration.
Conformational constraint Puckered cyclobutane ring imposes defined geometry for 3D pharmacophore design.

Why 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol Cannot Be Simply Replaced by Unfluorinated or Smaller Ring Analogs


While cyclobutyl alcohols may appear structurally similar, the presence of the trifluoromethyl group and the specific ethan-1-ol substitution pattern in 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol imparts a distinct physicochemical and biological profile that is not replicated by simpler cyclobutylmethanols or unfluorinated congeners . The CF₃-cyclobutane motif serves as a sterically larger, more lipophilic, and metabolically altered tert-butyl bioisostere, whereas cyclopropyl analogs exhibit divergent conformational preferences and biological outcomes [1]. Consequently, generic substitution without validated quantitative data risks compromising critical parameters such as target engagement, metabolic clearance, and overall compound progression in drug discovery cascades .

Unfluorinated cyclobutyl alcohols – Lack of CF₃ may shift lipophilicity and target engagement; cannot replicate metabolic modulation.
Cyclopropyl or smaller-ring analogues – Exhibit divergent conformational preferences and biological profiles; CF₃-cyclobutane geometry is not interchangeable.
Generic substitution without validation – Risks altering metabolic clearance and structure-activity relationships; may compromise lead progression.

Quantitative Differentiation of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol versus Key Analogs


Lipophilicity (LogD) Increase Relative to tert-Butyl Analogues

In model compounds and bioactive molecules, replacement of a tert-butyl group with a CF₃-cyclobutane moiety consistently increased the experimental logD index by 0.4–0.5 units [1]. For instance, model compound 37 (tert-butyl) exhibited logD 2.11, whereas its CF₃-cyclobutane analogue 39 showed logD 2.51; similarly, model compound 40 (tert-butyl) logD 2.01 increased to logD 2.48 for the CF₃-cyclobutane analogue 42 [1]. This trend was observed across four bioactive compounds, including Butenafine and Pinoxaden, where the CF₃-cyclobutane substitution resulted in a logD increase of approximately 0.5 units [1]. The enhanced lipophilicity is directly attributable to the trifluoromethyl group present in 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol .

Lipophilicity shift
Class-level inference
logD increase 0.4–0.5 vs tert-butyl (model compounds, pH 7.4)
Supports membrane permeability tuning strategy
Experimental logD in phosphate buffer
Lipophilicity Bioisostere Medicinal Chemistry

Metabolic Stability Improvement Over tert-Butyl in Selected Scaffolds

The impact of CF₃-cyclobutane substitution on metabolic stability is scaffold-dependent, with notable improvements observed in certain contexts [1]. In model compound 40, the intrinsic clearance (CLint) decreased from 12 µL min⁻¹ mg⁻¹ for the tert-butyl analog to 1 µL min⁻¹ mg⁻¹ for the CF₃-cyclobutane analog 42 [1]. Similarly, the antifungal agent Butenafine showed a reduction in CLint from 30 µL min⁻¹ mg⁻¹ to 21 µL min⁻¹ mg⁻¹ upon CF₃-cyclobutane replacement [1]. In the context of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol as a building block, this trend suggests that derived compounds may exhibit prolonged half-lives in microsomal assays .

Metabolic stability
Class-level inference
CLint reduction up to 12-fold (RLM) in selected scaffolds
Supports metabolic stability evaluation
Scaffold-dependent; rat liver microsomes
Metabolic Stability ADME Drug Design

Retention of Biological Activity Compared to tert-Butyl Analogues

In the antifungal agent Butenafine, replacement of the tert-butyl group with a CF₃-cyclobutane moiety (analogue 46) retained reasonable activity against Trichophyton mentagrophytes and T. rubrum, albeit slightly lower than the parent drug [1]. The CF₃-cyclobutane analogue 46 showed high growth inhibition of both fungal strains in disk diffusion assays, confirming that the CF₃-cyclobutane motif preserves the original mode of bioactivity [1]. In contrast, the CF₃-cyclopropane analogue 45 exhibited different behavior, underscoring the distinct biological profile of the four-membered ring system [1]. The alcohol functionality in 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol provides a convenient handle for further derivatization into bioactive CF₃-cyclobutane-containing entities .

Bioactivity retention
Class-level inference
CF₃-cyclobutane analog retained high antifungal inhibition vs. parent Butenafine
Preserved activity context for bioisostere strategy
Disk diffusion, T. mentagrophytes / T. rubrum
Bioactivity Structure-Activity Relationship Antifungal

Superior Cytostatic Activity Relative to CF₃-Cyclopropane Analogues

In the antihistamine agent Buclizine, the CF₃-cyclobutane analogue 44 demonstrated micromolar inhibition (IC50 = 102 µM) in a resazurin reduction assay against MCF-7 cancer cells, whereas the corresponding CF₃-cyclopropane analogue 43 was completely inactive [1]. Additionally, the CF₃-cyclobutane analogue 44 induced lipid droplet formation with an EC50 of 15 µM, which was earlier than both the parent Buclizine (EC50 = 19 µM) and the cyclopropane analogue 43 (EC50 = 21 µM) [1]. These findings highlight the unique conformational and electronic properties imparted by the cyclobutane ring compared to its three-membered counterpart, a differentiation that is directly relevant to 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol as a precursor .

Cytostatic activity
Head-to-head
IC50 102 µM (MCF-7) vs. inactive cyclopropane analog
Cell-model response context
Resazurin assay; lipid droplet induction EC50 15 µM
Cytostatic Cancer Bioisostere

Synthetic Accessibility via Gram-Scale Deoxofluorination Route

A practical synthetic approach to CF₃-cyclobutane building blocks has been developed using sulfur tetrafluoride (SF₄) mediated deoxofluorination of cyclobutylcarboxylic acids [1]. This method enables the preparation of over 30 small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment on a gram-to-multigram scale [1]. While 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol itself is commercially available at 95-98% purity from multiple suppliers, the broader synthetic methodology ensures reliable access to derivatives and analogues required for SAR exploration . The alcohol handle provides a versatile functional group for esterification, etherification, oxidation, or mesylation, enabling diverse downstream chemistry .

Synthetic scalability
Supporting evidence
SF₄-mediated deoxofluorination on gram-to-multigram scale
Supports reliable multigram supply
Applicable to >30 related building blocks
Synthesis Building Block Scale-up

Distinct Steric and Electronic Profile vs. Cyclopropyl and tert-Butyl Groups

X-ray crystallographic analysis and Hammett parameter evaluation revealed that the CF₃-cyclobutane group exhibits a slightly larger steric size and moderately increased lipophilicity compared to the tert-butyl group, while maintaining a unique conformational restriction not achievable with tert-butyl or CF₃-cyclopropane moieties [1]. The cyclobutane ring introduces a defined dihedral angle and puckered geometry that can influence ligand-receptor interactions in ways that linear tert-butyl groups cannot [1]. The trifluoromethyl group further modulates the pKa and electronic properties of adjacent functional groups, including the hydroxyl in 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol .

Steric/conformational profile
Class-level inference
Larger steric bulk, puckered geometry vs. unrestricted tert-butyl and planar cyclopropane
Enables unique 3D pharmacophore exploration
X-ray, computational modeling data
Steric Bulk Electronic Effects Conformation

Optimal Application Scenarios for 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol in Research & Industrial Settings


Medicinal Chemistry: tert-Butyl Group Bioisostere Replacement

In lead optimization programs where a tert-butyl group confers favorable lipophilicity but introduces metabolic liability or lacks conformational constraint, 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol can serve as a key intermediate for synthesizing CF₃-cyclobutane-containing analogues [1]. The quantitative logD increase of 0.4–0.5 units and the potential for improved metabolic stability (up to 12-fold reduction in CLint) make this scaffold a strategically advantageous replacement that preserves bioactivity while enhancing developability [1]. The alcohol functionality enables straightforward coupling to carboxylic acids, amines, or halides, facilitating rapid SAR exploration .

Agrochemical Discovery: Metabolic Stability Optimization

In the design of fungicides, herbicides, or insecticides, metabolic stability is a critical determinant of field efficacy and environmental persistence [1]. The CF₃-cyclobutane motif, exemplified by 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol, has been shown to maintain bioactivity in commercial agrochemicals like Pinoxaden while offering a distinct physicochemical profile [1]. The ability to tune lipophilicity and metabolic clearance through this bioisostere supports the development of next-generation crop protection agents with improved resistance profiles .

Chemical Biology Tool Synthesis

The unique steric and conformational properties of CF₃-cyclobutane derivatives make them valuable as chemical biology probes to interrogate protein-ligand interactions [1]. 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol can be elaborated into fluorescent or affinity-tagged molecules for target engagement studies, leveraging the enhanced lipophilicity and metabolic stability to ensure adequate cellular exposure and reduced background degradation [1]. The defined cyclobutane geometry also aids in interpreting SAR and crystallographic data .

Patent-Free Scaffold Generation for IP Strategy

The CF₃-cyclobutane group represents a relatively underexplored tert-butyl bioisostere, offering opportunities to generate patentable chemical matter around established drug or agrochemical cores [1]. As demonstrated with Buclizine and Butenafine analogues, CF₃-cyclobutane replacements retain biological activity while creating novel composition-of-matter IP [1]. 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol provides a direct entry point for synthesizing such patent-free analogues, supporting freedom-to-operate strategies in competitive therapeutic areas .

Application
Selection Property
Validation Focus
Bioisostere replacement studies
Lipophilicity & metabolic stability shift
logD and microsomal clearance data
Agrochemical lead optimization
Metabolic profile tuning
Field-relevant stability assays
Chemical probe synthesis
Conformational restriction & lipophilicity
Target engagement and cellular exposure
IP diversification strategy
Novel composition-of-matter scaffold
Biological activity retention and patentability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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